Korupensamine A

Description

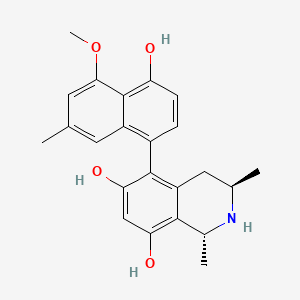

Structure

3D Structure

Properties

CAS No. |

158182-18-4 |

|---|---|

Molecular Formula |

C23H25NO4 |

Molecular Weight |

379.4 g/mol |

IUPAC Name |

(1R,3R)-5-(4-hydroxy-5-methoxy-7-methylnaphthalen-1-yl)-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline-6,8-diol |

InChI |

InChI=1S/C23H25NO4/c1-11-7-15-14(5-6-17(25)23(15)20(8-11)28-4)22-16-9-12(2)24-13(3)21(16)18(26)10-19(22)27/h5-8,10,12-13,24-27H,9H2,1-4H3/t12-,13-/m1/s1 |

InChI Key |

JOXWHCNNDTWJPX-CHWSQXEVSA-N |

SMILES |

CC1CC2=C(C(=CC(=C2C(N1)C)O)O)C3=C4C=C(C=C(C4=C(C=C3)O)OC)C |

Isomeric SMILES |

C[C@@H]1CC2=C(C(=CC(=C2[C@H](N1)C)O)O)C3=C4C=C(C=C(C4=C(C=C3)O)OC)C |

Canonical SMILES |

CC1CC2=C(C(=CC(=C2C(N1)C)O)O)C3=C4C=C(C=C(C4=C(C=C3)O)OC)C |

Appearance |

Solid powder |

Other CAS No. |

158252-04-1 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

korupensamine A korupensamine-A korupensamine-B |

Origin of Product |

United States |

Isolation and Structural Elucidation Studies

Isolation Methodologies from Natural Sources

The journey to obtaining pure Korupensamine A begins with its separation from a complex mixture of compounds present in the source organism.

The isolation of Korupensamine A, along with its related alkaloids, from the plant Ancistrocladus korupensis involves a multi-step process. Initially, a crude extract is obtained from the plant material, typically the leaves, using organic solvents. This initial extract contains a vast array of compounds from which the desired alkaloids must be separated.

Following extraction, a series of chromatographic techniques are employed to fractionate the extract and isolate the individual compounds. While specific protocols can vary, the general approach involves methods such as:

Column Chromatography: This is often the first step in purification, using stationary phases like silica (B1680970) gel or alumina (B75360) to separate compounds based on their polarity.

High-Performance Liquid Chromatography (HPLC): For final purification, preparative HPLC is often used. This technique offers high resolution, allowing for the separation of structurally similar alkaloids, such as the atropisomeric Korupensamines A and B.

The combination of these methods allows for the isolation of Korupensamine A in a highly pure form, suitable for detailed structural analysis.

Korupensamine A is a natural product isolated from Ancistrocladus korupensis, a species of liana. wikipedia.org This plant was identified as new to science in 1993 after the discovery of pharmacologically interesting alkaloids in its leaves. wikipedia.org

Source Organism Details

| Attribute | Description |

|---|---|

| Scientific Name | Ancistrocladus korupensis |

| Family | Ancistrocladaceae |

| Type | Liana (woody vine) |

| Native Habitat | Endemic to southwestern Cameroon, particularly Korup National Park, and neighboring regions of Nigeria. wikipedia.org |

| Growing Conditions | Thrives in acidic, nutrient-poor, sandy soils at low altitudes. wikipedia.org |

The distribution of Ancistrocladus korupensis appears to be narrowly restricted to its type locality, the Korup National Park. wikipedia.org The plant begins as a freestanding shrub before developing a hooked stem to climb host trees like Oubanguia alata and Microberlinia bisulcata. wikipedia.org Due to its limited natural habitat and the scientific interest in its constituent alkaloids, including the michellamines which have shown anti-HIV activity, the need for sustainable sourcing and potential cultivation for research purposes is significant. wikipedia.orgepa.gov

Advanced Spectroscopic and Spectrometric Characterization

Once isolated, the precise structure and stereochemistry of Korupensamine A were determined using a suite of sophisticated analytical methods. acs.org These techniques provide detailed information about the connectivity of atoms and their spatial arrangement.

Nuclear Overhauser Effect (NOE) spectroscopy is a powerful NMR technique used to determine the proximity of atoms within a molecule. libretexts.org It detects the transfer of nuclear spin polarization between nuclei that are close in space (typically within 5 Å), regardless of whether they are connected by chemical bonds. libretexts.org

In the structural elucidation of Korupensamine A, NOE correlation studies were crucial for defining the relative stereochemistry. acs.org By identifying which protons are spatially close to each other, researchers could deduce the conformation of the tetrahydroisoquinoline ring system and the orientation of substituents. This is particularly important for determining the relative configuration of the stereocenters within the molecule.

While NOE can establish the relative arrangement of atoms, Circular Dichroism (CD) spectroscopy is essential for determining the absolute configuration of a chiral molecule. CD spectroscopy measures the differential absorption of left- and right-circularly polarized light. mdpi.com Chiral molecules, like Korupensamine A, interact differently with these two forms of light, producing a characteristic CD spectrum.

The experimental CD spectrum of Korupensamine A was compared with theoretically calculated spectra for possible stereoisomers. This comparison allowed for the unambiguous assignment of the absolute configuration at its stereocenters and the stereochemistry of its biaryl axis. acs.org This technique was fundamental in distinguishing it from its atropisomer, Korupensamine B. nih.gov

Chemical degradation is a classical method used in the structural elucidation of natural products. This technique involves breaking down the complex molecule into smaller, more easily identifiable fragments. By analyzing the structure of these fragments, the constitution of the original molecule can be pieced together. For naphthylisoquinoline alkaloids, degradation studies have been used to confirm the nature of the carbon skeleton and the positions of various functional groups, complementing the data obtained from spectroscopic methods. acs.org

Determination of Stereochemical Configuration and Atropisomerism of Korupensamine A

The structural complexity of Korupensamine A, a naphthylisoquinoline alkaloid, presents a fascinating case study in stereochemistry. Its three-dimensional architecture is defined not only by traditional point chirality at its stereogenic centers but also by the phenomenon of axial chirality, leading to the existence of stable atropisomers.

Analysis of (1R,3R,5S) Configuration and its Academic Implications

Korupensamine A possesses a defined absolute configuration at its three stereocenters, designated as (1R,3R,5S). This specific spatial arrangement of substituents around the chiral carbons is a crucial determinant of its molecular shape. Korupensamine A and its naturally occurring diastereomer, Korupensamine B, share this same (1R,3R,5S) configuration at their stereogenic centers. The distinction between these two molecules arises from their different spatial orientation around the biaryl axis, a feature known as atropisomerism.

Investigation of Hindered Rotation and Axially Chiral Atropisomers

The phenomenon of atropisomerism in Korupensamine A arises from the sterically hindered rotation around the single bond connecting the naphthalene (B1677914) and isoquinoline (B145761) ring systems. The presence of bulky substituents ortho to this biaryl axis creates a significant energy barrier to free rotation, leading to the existence of two stable, non-interconverting rotational isomers, or atropisomers: Korupensamine A and Korupensamine B. nih.govfigshare.com

This restricted rotation results in a chiral axis, and the two atropisomers are diastereomers of each other, being non-superimposable mirror images with respect to the axis, while having the same configuration at the stereocenters. The stability of these atropisomers makes their separation and individual characterization possible.

The stereoselective synthesis of Korupensamine A and its atropisomer has been a significant challenge for synthetic organic chemists. Various strategies have been developed to control the formation of the desired axial chirality during the synthesis. These methods often involve asymmetric coupling reactions, such as the Suzuki-Miyaura coupling, or the use of chiral auxiliaries to direct the stereochemical outcome of the biaryl bond formation. nih.govsemanticscholar.orgnih.gov The successful total synthesis of both Korupensamine A and B has not only provided access to these molecules for further biological evaluation but has also advanced the field of atroposelective synthesis.

The distinct biological activities of Korupensamine A and B further emphasize the importance of their axial chirality. The precise three-dimensional arrangement of the naphthalene and isoquinoline moieties in Korupensamine A allows for optimal binding to its biological targets, a fit that is not achieved by the differently oriented structure of Korupensamine B. nih.gov

Interactive Data Table: Stereochemical Features of Korupensamine Atropisomers

| Feature | Korupensamine A | Korupensamine B |

| Stereocenter Configuration | (1R,3R,5S) | (1R,3R,5S) |

| Axial Chirality | Different from Korupensamine B | Different from Korupensamine A |

| Relationship | Atropdiastereomers | Atropdiastereomers |

| SARS-CoV-2 Mpro Inhibition | Active | Inactive |

Biosynthetic Pathway Investigations

Proposed Biosynthetic Precursors and Intermediates

The molecular structure of naphthylisoquinoline alkaloids is composed of two main portions: a naphthalene (B1677914) derivative and an isoquinoline (B145761) derivative. ontosight.ai Both of these portions are believed to be formed from six acetate (B1210297) units each. acs.org This suggests a polyketide origin for both the naphthalene and isoquinoline parts of the molecule. Key intermediates in this pathway would therefore include polyketo chains derived from the condensation of acetyl-CoA and malonyl-CoA. The specific cyclization and modification of these polyketide chains would then lead to the distinct naphthalene and tetrahydroisoquinoline building blocks. While specific early intermediates leading directly to Korupensamine A are still under investigation, the general pathway for naphthylisoquinoline alkaloids points towards these acetate-derived polyketide structures as foundational precursors.

Enzymatic Transformations and Catalytic Mechanisms in Alkaloid Biosynthesis

The biosynthesis of isoquinoline alkaloids, including the naphthylisoquinolines, involves a series of enzymatic transformations. rsc.org These enzymes catalyze various steps such as cyclization, oxidation, reduction, methylation, and coupling reactions. In the context of naphthylisoquinoline biosynthesis, specific enzymes are required to process the polyketide precursors and assemble the final alkaloid structure. For instance, enzymes are necessary for the formation of the tetrahydroisoquinoline ring system and the naphthalene moiety from their respective polyketide chains. Methylation reactions, often catalyzed by O-methyltransferases, are also likely involved in introducing methoxy (B1213986) groups present in Korupensamine A. nih.gov Research into the enzymatic steps has also focused on the oxidative coupling that links the two molecular portions. nih.govnih.gov

Oxidative Coupling Mechanisms in Naphthylisoquinoline Alkaloid Formation

A crucial step in the biosynthesis of naphthylisoquinoline alkaloids is the coupling of the naphthalene and isoquinoline moieties. This coupling occurs via a phenol-oxidative mechanism. acs.org This process typically involves the formation of radicals on the phenolic oxygen functions present in the precursor molecules, followed by radical coupling to form the carbon-carbon bond linking the two halves. acs.org The regio- and stereoselectivity of this coupling are critical in determining the final alkaloid structure and its axial chirality. acs.org Studies have shown that peroxidase-active preparations from Ancistrocladus species can catalyze the oxidative dimerization of korupensamines, suggesting the involvement of peroxidases in this coupling step, particularly in the formation of dimeric naphthylisoquinoline alkaloids like the michellamines from korupensamine monomers. nih.govcapes.gov.br This oxidative coupling can result in different linkage types between the naphthalene and isoquinoline portions, with Korupensamine A featuring a C-8' to C-5 linkage. nih.govgoogle.com

Genetic and Molecular Biology Approaches to Biosynthesis Elucidation

Genetic and molecular biology approaches are increasingly employed to understand the biosynthetic pathways of natural products, including alkaloids. rsc.orgableweb.org Elucidating the genes encoding the enzymes involved in Korupensamine A biosynthesis is key to fully understanding the pathway. This involves identifying gene clusters responsible for the production of the polyketide precursors and the subsequent modifying and coupling enzymes. Techniques such as genome sequencing, transcriptomics, and functional characterization of candidate genes through methods like heterologous expression can help in identifying the specific enzymes and their roles in the pathway. While detailed genetic studies specifically on Korupensamine A biosynthesis are still emerging, research on the biosynthesis of related naphthylisoquinoline alkaloids and other polyketide-derived compounds provides a framework for these investigations. nih.gov Understanding the genetic basis will allow for potential metabolic engineering approaches to enhance production or create novel analogs.

Compound Information

| Compound Name | PubChem CID |

| Korupensamine A | 392421 |

| Korupensamine B | 158252041 |

| Michellamine A | 6439963 |

| Michellamine B | 6439964 |

| Michellamine C | 6439965 |

| Ancistrocladine | 101621 |

| O-methylancistrocladine | 163217 |

| Ancistrocline | 101619 |

| Dioncophylline A | 101620 |

Biosynthetic Pathway Overview (Conceptual Data Table)

While a complete, step-by-step enzymatic pathway for Korupensamine A is not fully elucidated in the provided text, the following table conceptually outlines the key stages based on the available information on naphthylisoquinoline biosynthesis:

| Stage | Description | Proposed Precursors/Intermediates | Key Reaction Types Involved |

| Initiation & Chain Elongation | Formation of polyketo chains from acetate units. | Acetyl-CoA, Malonyl-CoA, Polyketo chains | Claisen condensation (Polyketide Synthase activity) |

| Ring Formation | Cyclization of polyketo chains to form aromatic rings (naphthalene and isoquinoline precursors). | Polyketo chains | Cyclization, Aromatization |

| Modification | Introduction of functional groups (hydroxyl, methoxy, methyl) and formation of tetrahydroisoquinoline ring. | Cyclized precursors, Methyl donors (e.g., SAM) | Hydroxylation, Methylation, Reduction, Cyclization |

| Oxidative Coupling | Formation of the biaryl linkage between the naphthalene and isoquinoline moieties. | Phenolic naphthalene and isoquinoline precursors | Phenol oxidation, Radical coupling |

| Further Modifications | Potential additional tailoring steps. | Coupled intermediate | Various enzymatic transformations |

Enzymatic Activity in Oxidative Coupling (Illustrative Data from Search Results)

Research has indicated the involvement of peroxidase enzymes in the oxidative coupling of korupensamines. nih.govcapes.gov.br The following table summarizes findings related to this enzymatic activity:

| Enzyme Source Plant Species | Enzyme Type | Substrates Tested for Dimerization | Products Observed (Dimerization) | Enzyme Size | Localization | Substrate Specificity Note |

| Ancistrocladus species | Peroxidase-active preparations | Korupensamine A, Korupensamine B, Other monomers | Michellamines A, B, C (from Korupensamines) | ~65 kDa | Predominantly leaf phloem | Showed unexpected specificity, only dimerizing korupensamines. nih.gov |

| Triphyophyllum peltatum | Peroxidase-active preparations | Korupensamine A, Korupensamine B, Other monomers | Michellamines A, B, C (from Korupensamines) | ~65 kDa | Predominantly leaf phloem | Showed unexpected specificity, only dimerizing korupensamines. nih.gov |

Total Synthesis and Asymmetric Synthesis Methodologies

Strategic Approaches to the Naphthylisoquinoline Framework

The construction of the naphthylisoquinoline framework of Korupensamine A typically relies on the preparation of suitably functionalized naphthalene (B1677914) and tetrahydroisoquinoline building blocks, which are then coupled.

Synthesis of Key Naphthalene Building Blocks

Several strategies have been developed for the synthesis of the naphthalene portion of Korupensamine A. One approach involves annulation reactions of benzynes derived from substituted dibromophenol derivatives, which can form the core of a concise naphthalene synthesis. acs.orgcapes.gov.brfigshare.comacs.org Another efficient method amenable to large-scale synthesis utilizes an annulation initiated by the addition of a benzylic sulfone anion to methyl crotonate, leading to the formation of a naphthol derivative. acs.orgcapes.gov.brfigshare.comacs.org Specific bromo-naphthalene building blocks have been employed in coupling reactions. google.com

Synthesis of Tetrahydroisoquinoline (THIQ) Moieties

The tetrahydroisoquinoline (THIQ) portion of Korupensamine A also requires specific synthetic routes to establish the correct substitution pattern and stereochemistry. Bringmann's route is one established method for synthesizing these moieties. acs.orgcapes.gov.brfigshare.comacs.org A complementary route involves the key step of opening N-tosyl-2-methylethyleneimine with a 3,5-dimethoxyphenylcuprate reagent. acs.orgcapes.gov.brfigshare.comacs.org More recently, a modular and convergent method for the rapid assembly of 1,3-trans-disubstituted THIQ frameworks has been reported, utilizing a three-component Catellani reaction and a Au(I)-catalyzed cyclization/reduction cascade. researchgate.netresearchgate.net This method allows for diversity-oriented synthesis of THIQs using simple aryl iodides, aziridines, and (triisopropylsilyl)acetylene (B1226034) as building blocks. researchgate.netresearchgate.net

Formation of Hindered Biaryl Bonds

The formation of the hindered biaryl bond connecting the naphthalene and tetrahydroisoquinoline units at the C-5 and C-8' positions, respectively, is a critical step that establishes the axial chirality of Korupensamine A.

Asymmetric Suzuki-Miyaura Coupling Reactions

Asymmetric Suzuki-Miyaura coupling reactions have been widely employed and highlighted as a particularly effective method for constructing the chiral biaryl axis in the synthesis of Korupensamine A. researchgate.netacs.orgnih.govsigmaaldrich.comacs.orgsioc-journal.cnacs.orgpharmtech.comthieme-connect.de This palladium-catalyzed cross-coupling reaction typically involves the reaction of a naphthyl boronic acid or ester with a THIQ halide or pseudohalide. Efficient asymmetric variants have been developed using chiral monophosphorus ligands, which can lead to high yields and enantioselectivities (up to 99% ee). researchgate.netacs.orgnih.govacs.orgsioc-journal.cn The presence of specific interactions, such as polar-π interactions between the ligand and coupling partners, is believed to be important for achieving high enantioselectivity. researchgate.netacs.orgsioc-journal.cn

Other Aryl Cross-Coupling Methodologies

While Suzuki-Miyaura coupling is prominent, other aryl cross-coupling methodologies have also been explored for the formation of the biaryl bond in Korupensamine A synthesis. acs.orgfigshare.comacs.orgacs.org These investigations have evaluated various metal catalysts and coupling partners to optimize yield and selectivity for this challenging transformation involving sterically hindered fragments. acs.orgfigshare.comacs.orgacs.org

Diastereoselective and Enantioselective Transformations

Stereocontrol is paramount in the synthesis of Korupensamine A, which possesses both stereocenters in the THIQ ring and axial chirality at the biaryl bond. Diastereoselective and enantioselective transformations are integrated throughout the synthetic routes to control the relative and absolute configurations.

Diastereoselective hydrogenation has been used in conjunction with asymmetric Suzuki-Miyaura coupling to control the stereochemistry of the THIQ moiety. researchgate.netacs.orgnih.govacs.org The "lactone method" represents an atropo-diastereodivergent strategy where an intramolecular coupling forms a configurationally labile lactone-bridged biaryl intermediate. orgsyn.orgfigshare.comresearchgate.netacs.org Atropisomer-selective cleavage of this lactone using chiral or achiral nucleophiles allows for the directed formation of specific atropisomers of Korupensamine A or its epimer, Korupensamine B. orgsyn.orgresearchgate.netacs.org Another approach to achieving stereocontrol at the biaryl axis involves the use of planar chiral arene chromium complexes, which undergo stereoselective cross-coupling with naphthylboronic acid. capes.gov.brthieme-connect.comacs.orgdntb.gov.ua Subsequent transformations, including axial isomerization or stereoselective chromium migration, can lead to different atropisomers. capes.gov.brthieme-connect.comacs.org Highly trans-diastereoselective routes to the THIQ ring have also been developed to control the stereocenters within this part of the molecule. researchgate.netacs.orgnih.gov

Diastereoselective Hydrogenation Strategies

Diastereoselective hydrogenation has been employed as a key step in the synthesis of naphthylisoquinoline alkaloids, including Korupensamine A and B, often in conjunction with other stereocontrolled reactions like asymmetric Suzuki-Miyaura coupling. nih.govresearchgate.netfao.org This approach allows for the stereoselective formation of the tetrahydroisoquinoline ring system with the desired relative and absolute configurations. researchgate.netacs.orgnih.gov

Atroposelective Intermolecular Biaryl Coupling

The construction of the axially chiral biaryl bond is a critical step in the synthesis of Korupensamine A. Atroposelective intermolecular biaryl coupling reactions, such as the Suzuki-Miyaura coupling, have been developed for this purpose. nih.govresearchgate.netfao.orgresearchgate.netacs.orgnih.govacs.org These methods aim to control the stereochemistry of the biaryl axis directly during the coupling event. For instance, a Suzuki-Miyaura coupling between a naphthyl pinacol (B44631) boronate and an aryl iodide bearing a chiral center has been shown to provide the desired biaryl product with high atroposelectivity, sometimes without the need for an external chiral source, relying instead on existing central chirality to induce atroposelectivity. researchgate.net Palladium-catalyzed cross-coupling reactions utilizing planar chiral arene chromium complexes have also been explored for the stereoselective synthesis of atropisomeric korupensamines A and B. capes.gov.brnih.govacs.orgacs.org

Role of π Stacking in Stereocontrol

π-stacking interactions have been proposed as a significant factor influencing stereocontrol in the atroposelective biaryl coupling reactions leading to Korupensamine A and its analogues. researchgate.netacs.orgacs.org In certain Suzuki-Miyaura coupling strategies, intramolecular π-stacking between the electron-rich tetrahydroisoquinoline moiety and an electron-deficient aryl ester on the coupling partner is believed to orient the molecules in a specific way. acs.org This orientation can position bulky substituents to minimize steric interactions with the metal catalyst and its ligands, thereby favoring the formation of a specific atropisomer. acs.org The presence of polar-π interactions between a highly polarized group and the extended π system of the arylboronic acid coupling partner has also been suggested to be important for achieving high enantioselectivity in asymmetric Suzuki-Miyaura coupling reactions used in the synthesis of korupensamines. nih.govfao.org

Challenges in Stereoselective Production of Atropisomers

The stereoselective synthesis of atropisomers like Korupensamine A presents notable challenges. nih.gov The hindered rotation around the biaryl axis, which is responsible for the atropisomerism, also makes the formation of this bond difficult to control stereoselectively. nih.govrsc.org Achieving high levels of asymmetric induction during the coupling reaction requires carefully designed catalytic systems and strategies to overcome the steric congestion around the forming biaryl axis. rsc.org While significant progress has been made, developing efficient and highly stereoselective catalytic asymmetric methods for the construction of the hindered biaryl bond remains an active area of research. rsc.org

Synthesis of Structurally Related Alkaloids (e.g., Michellamines, Ancistrobrevine B)

The synthetic strategies developed for Korupensamine A have often been applied or adapted for the synthesis of structurally related naphthylisoquinoline alkaloids, including the Michellamines and Ancistrobrevine B. capes.gov.bracs.orgacs.org Michellamines, such as Michellamine B, are dimers formed from korupensamine units, and their synthesis often involves the oxidative coupling of korupensamine derivatives. capes.gov.bracs.org Ancistrobrevine B is another related C(5)-C(8')-linked naphthalene-isoquinoline alkaloid, and synthetic routes to korupensamines have been instrumental in accessing this compound as well. capes.gov.bracs.orgacs.orggoogle.comgoogle.com These related alkaloids share the core naphthylisoquinoline skeleton and often exhibit atropisomerism, making the stereochemical control strategies developed for Korupensamine A relevant to their synthesis. nih.gov

Structure Activity Relationship Sar and Structural Biology Studies

Comprehensive Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis aims to build mathematical models that correlate structural properties of a series of compounds with their biological activity wikipedia.orgrsc.org. This approach can predict the biological effects of new compounds based on their structure and guide the design of molecules with improved potency collaborativedrug.com. While specific comprehensive QSAR data solely focused on a large series of Korupensamine A derivatives is not extensively detailed in the provided search results, the principle of QSAR has been applied to related phytochemicals and in the study of enzyme inhibitors, indicating its relevance in understanding how structural variations influence activity rsc.orgresearchgate.netnih.govdntb.gov.ua. QSAR studies often consider factors such as partition coefficient, molecular flexibility, and hydrogen bonding potential, which can significantly influence a compound's interaction with biological targets nih.gov.

Stereochemical Influence on Biological Activity

The stereochemistry of a molecule, particularly in complex natural products like Korupensamine A, plays a critical role in its biological activity ontosight.aimdpi.com. The specific three-dimensional arrangement of atoms can dictate how effectively a compound interacts with its target, influencing binding affinity and downstream biological effects mdpi.com.

Atropisomer-Specific Activity and Stereochemical Differentiation

Korupensamine A exhibits atropisomerism, a type of stereoisomerism resulting from restricted rotation around a single bond, leading to distinct isomers nih.govmdpi.comresearchgate.net. Research has demonstrated that the biological activity of Korupensamine A can be atropisomer-specific. For instance, studies investigating the inhibitory effects on SARS-CoV-2 main protease (Mpro) revealed that Korupensamine A specifically inhibited the enzyme, whereas its atropisomer, Korupensamine B, showed significantly lower activity nih.govresearchgate.netnih.gov. This highlights the crucial role of the specific configuration at the rotationally hindered biaryl axis in determining biological function nih.gov. The difference in activity between atropisomers underscores the need for stereochemical control in synthesis and biological evaluation researchgate.net.

The distinct activities of atropisomers can be attributed to their different molecular shapes, which in turn affect their binding to protein targets nih.gov. Computational methods like steered molecular dynamics simulations have proven effective in differentiating between the interactions of atropisomers with biomolecules, providing insights into the structural basis for their differential activity nih.govresearchgate.net.

An example of the differential activity between Korupensamine A and Korupensamine B against SARS-CoV-2 Mpro is shown in the table below:

| Compound | IC50 (µM) (SARS-CoV-2 Mpro inhibition) | EC50 (µM) (SARS-CoV-2 viral growth inhibition) |

| Korupensamine A | 2.52 ± 0.14 nih.govresearchgate.netnih.gov | 4.23 ± 1.31 nih.govresearchgate.netnih.gov |

| Korupensamine B | 71.89 ± 0.49 nih.gov | Inactive nih.gov |

| GC376 (Reference) | 0.88 ± 0.15 nih.govresearchgate.netnih.gov | Not specified in source |

Impact of Axial Chirality on Biomolecular Interactions

Axial chirality, present in biaryl compounds like Korupensamine A, significantly influences their molecular shape and, consequently, their interactions with biological targets nih.govmdpi.comdokumen.pub. The restricted rotation around the biaryl axis due to ortho-substituents imposes strong steric constraints, leading to the formation of atropisomers with distinct three-dimensional arrangements mdpi.comresearchgate.net. This axial chirality is fundamental to the bioactivity of such compounds, as different atropodiastereomers can exhibit markedly different activities nih.govmdpi.comresearchgate.net. The specific axial configuration dictates how the molecule presents itself to a binding site on a protein, affecting the fit and the nature of the interactions formed nih.gov. Computational studies, including molecular docking and dynamics simulations, are essential tools for understanding how axial chirality impacts the binding pathway and mode of interaction within the active site of enzymes nih.govresearchgate.net.

Ligand-Target Recognition and Binding Interactions

The biological activity of Korupensamine A is mediated through its specific interactions with biological targets, such as enzymes nih.govresearchgate.net. Understanding how Korupensamine A is recognized by and binds to these targets at a molecular level is crucial for elucidating its mechanism of action.

Structural Determinants for Enzyme Inhibition

The ability of Korupensamine A to inhibit enzymes is dependent on specific structural features that allow it to bind to the enzyme's active site or another regulatory site wikipedia.orgdrughunter.com. In the case of SARS-CoV-2 Mpro, Korupensamine A acts as an inhibitor nih.govresearchgate.netnih.gov. The structural determinants for this inhibition involve the precise fit of Korupensamine A into the enzyme's active site, facilitated by its specific stereochemistry, particularly its atropisomeric form nih.govresearchgate.net. The presence and position of functional groups on both the isoquinoline (B145761) and naphthalene (B1677914) moieties of Korupensamine A contribute to the formation of specific interactions, such as hydrogen bonds and van der Waals forces, with residues in the enzyme's binding pocket nih.govresearchgate.net. These interactions are critical for stabilizing the ligand-enzyme complex and effectively blocking enzyme activity wikipedia.org.

Residue-Level Interaction Analysis in Protein-Ligand Complexes

Detailed analysis of the interactions between Korupensamine A and its protein targets at the residue level provides crucial insights into the binding mechanism frontiersin.orguni-duesseldorf.de. Computational techniques, such as molecular dynamics simulations and docking studies, allow for the identification of specific amino acid residues in the protein that are involved in the binding interaction nih.govresearchgate.net. For instance, studies on the binding of Korupensamine A to SARS-CoV-2 Mpro have identified residues such as Thr26, His41, Ser46, Asn142, Gly143, Cys145, His164, Glu166, and Gln189 as essential elements affecting the binding process researchgate.net. These residues participate in various interactions, including van der Waals forces and hydrogen bonds, which collectively contribute to the binding affinity and the observed inhibitory activity nih.govresearchgate.net. Understanding these residue-level interactions is vital for structure-based drug design and for modifying the ligand structure to enhance binding affinity and specificity uni-duesseldorf.depitt.edu.

Mechanistic Investigations of Biological Effects

Elucidation of Molecular Mechanisms of Action

Research into Korupensamine A has explored its potential biological activities, including its effects on various enzymes and receptors. While the specific mechanisms of action are still under investigation, the unique structure of Korupensamine A suggests it could interact with specific biological targets, potentially leading to therapeutic applications. ontosight.ai

Target Identification and Validation in Cellular Systems

A key biological target identified for Korupensamine A is the main protease (Mpro) of SARS-CoV-2. nih.govnih.gov This enzyme is essential for the virus's life cycle, making it a significant target for antiviral drug development. mdpi.comnih.gov Studies have shown that Korupensamine A inhibits SARS-CoV-2 in vitro by targeting Mpro. nih.govnih.gov

Inhibition of Specific Proteases: A Case Study with SARS-CoV-2 Mpro

Korupensamine A has been specifically investigated for its inhibitory activity against the SARS-CoV-2 main protease (Mpro). nih.govnih.gov This protease, also known as 3CLpro, is a cysteine protease responsible for cleaving viral polyproteins into functional proteins necessary for replication. nih.gov

Biochemical Characterization of Enzyme Inhibition

Biochemical studies have characterized the inhibitory effect of Korupensamine A on SARS-CoV-2 Mpro activity. Korupensamine A significantly inhibits the activity of SARS-CoV-2 Mpro. nih.govnih.gov For comparison, the reference covalent inhibitor GC376 also inhibits Mpro activity. nih.govnih.gov The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of the potency of inhibition.

Here is a table summarizing the inhibitory activity:

| Compound | Target | IC50 (μM) | Citation |

| Korupensamine A | SARS-CoV-2 Mpro | 2.52 ± 0.14 | nih.govnih.gov |

| Korupensamine B | SARS-CoV-2 Mpro | 71.89 ± 0.49 | nih.gov |

| GC376 (Reference) | SARS-CoV-2 Mpro | 0.88 ± 0.15 | nih.govnih.gov |

This data indicates that Korupensamine A is a more potent inhibitor of SARS-CoV-2 Mpro than its atropisomer, Korupensamine B. nih.gov

Detailed Binding Pathway and Interaction Mode Analysis

To understand how Korupensamine A inhibits SARS-CoV-2 Mpro, computational methods, including docking and molecular dynamics simulations, have been employed to investigate its binding pathway and mode of interaction within the active site of the protease. nih.govnih.govresearchgate.net Gaussian accelerated molecular dynamics (GaMD) simulations have been utilized to explore the binding process and reproduce the docking pose of Korupensamine A inside the enzyme's active site. nih.govnih.govresearchgate.net These simulations help to elucidate the recognition and interaction mechanisms. nih.gov The active site of Mpro is located in a cleft between domains I and II and contains a catalytic dyad, typically Cys145 and His41. researchgate.net The binding mode analysis reveals how Korupensamine A interacts with specific residues within this active site.

Comparative Mechanistic Studies with Analogues

Comparative mechanistic studies with analogues, such as Korupensamine B, have provided insights into the structural features critical for the biological activity of Korupensamine A. Korupensamine A, but not its atropisomer Korupensamine B, inhibits SARS-CoV-2 in vitro by targeting Mpro. nih.govnih.gov This suggests that the atropisomerism, or axial chirality, of Korupensamine A plays a crucial role in its ability to bind to and inhibit the protease effectively. nih.govnih.gov The significant difference in IC50 values between Korupensamine A and Korupensamine B highlights the atropisomer-specific inhibition of Mpro activity. nih.gov These comparative studies emphasize the importance of specific stereochemistry for the biological activity of naphthylisoquinoline alkaloids like Korupensamine A. nih.gov

Computational Chemistry and Modeling Applications

Molecular Docking and Virtual Screening Protocols

Molecular docking and virtual screening protocols have been employed to identify potential interactions between Korupensamine A and biological targets, notably the SARS-CoV-2 Mpro. These methods are used to predict the preferred orientation and binding affinity of a ligand to a protein target site. In studies involving Korupensamine A and a library of naphthylisoquinoline alkaloids, docking-based virtual screening was utilized to identify potential ligands for the SARS-CoV-2 Mpro. nih.govfigshare.com Combining docking results with molecular dynamics simulations allowed for the exploration of a library of compounds for activity against SARS-CoV-2. researchgate.netnih.gov Research findings indicate that for docking calculations in this context, the Vina scoring function was more accurate compared to AD4. researchgate.net Molecular docking is a widely used technique in structure-based drug design due to its ability to predict the binding conformation of small molecule ligands to target binding sites and is applied in virtual screening, especially when the 3D structure of the target is available. longdom.orgjddtonline.info This methodology can predict both the binding affinity and the structure of the protein-ligand complex, aiding in lead optimization. longdom.org

Advanced Molecular Dynamics Simulations

Advanced molecular dynamics (MD) simulations, including Steered Molecular Dynamics (SMD) and Gaussian Accelerated Molecular Dynamics (GaMD), have been instrumental in providing a dynamic perspective on the interaction of Korupensamine A with its biological targets, particularly SARS-CoV-2 Mpro. These simulations capture the time-dependent behavior of molecular systems, allowing for a more detailed analysis of binding pathways, conformational changes, and the stability of protein-ligand complexes. nih.govresearchgate.netnih.gov

Steered Molecular Dynamics (SMD) for Ligand-Protein Dissociation

Steered Molecular Dynamics (SMD) simulations are a powerful tool for investigating the process of ligand dissociation from a protein binding site by applying a force to the ligand and observing its unbinding pathway. uiuc.edufrontiersin.org In the context of Korupensamine A, SMD simulations were combined with docking results to identify it as an atropisomer-specific inhibitor of SARS-CoV-2 Mpro. nih.govresearchgate.netnih.gov This approach was found to be a fast and accurate method for predicting the most active inhibitor among a series of structurally related alkaloids. nih.gov SMD simulations can reveal detailed molecular interactions occurring during dissociation, offering valuable insights into the binding mechanism. frontiersin.org

Gaussian Accelerated Molecular Dynamics (GaMD) for Conformational Sampling

Gaussian Accelerated Molecular Dynamics (GaMD) is an enhanced sampling technique designed to accelerate the exploration of conformational space and reconstruct accurate free energy landscapes without requiring predefined reaction coordinates. unc.edunsf.govnih.govunc.edu GaMD achieves this by adding a harmonic boost potential to the system's potential energy surface, effectively reducing energy barriers. unc.edunsf.govunc.eduuiuc.edu GaMD simulations were specifically utilized to investigate the binding pathway and the mode of interaction of Korupensamine A within the active site of SARS-CoV-2 Mpro. nih.govresearchgate.netnih.gov These simulations successfully reproduced the docking pose of Korupensamine A inside the enzyme's active site, supporting the validity of the computational approach. nih.govresearchgate.net In one study, three independent GaMD simulations, each 400 ns in length, were performed with multiple replicates of Korupensamine A placed in the solvent box away from the Mpro structure to explore the binding process. nih.gov Ligand binding was observed in one of these simulations after approximately 115.92 ns and the ligand remained stably bound within the active site for the remainder of the simulation. nih.gov

Binding Free Energy Calculations (ΔG binding)

Binding free energy calculations quantify the strength of the interaction between a ligand and its target protein, providing a thermodynamic measure of binding affinity. These calculations are often used in conjunction with docking and MD simulations to refine initial predictions and gain a deeper understanding of the energetics of binding. In studies investigating Korupensamine A and related compounds as potential SARS-CoV-2 Mpro inhibitors, binding free energy calculations were performed on top-scoring structures identified through docking-based virtual screening. nih.gov Various methods, including Fast Pulling of Ligand (FPL), Linear Interaction Energy (LIE), Molecular Mechanics-Poisson–Boltzmann Surface Area (MM-PBSA), and Free Energy Perturbation (FEP), were employed to refine the binding free energy estimates. researchgate.net Among these methods, FEP was found to be the most accurate for calculating binding free energies in this specific context, followed by LIE, FPL, and MM-PBSA (FEP > LIE ≈ FPL > MM-PBSA). researchgate.net Atomistic simulations further indicated that van der Waals interactions are a dominant factor influencing the binding process of these compounds to Mpro. researchgate.net

Here is a summary of the relative accuracy of different binding free energy calculation methods as reported in one study:

| Method | Relative Accuracy (Rank) |

| FEP | 1 |

| LIE | 2 |

| FPL | 3 |

| MM-PBSA | 4 |

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been applied in studies related to Korupensamine A, contributing to the understanding of its electronic structure and properties. frontiersin.orgresearchgate.net

Density Functional Theory (DFT) for Electronic Structure

Density Functional Theory (DFT) is a widely used computational quantum mechanical method for investigating the electronic structure of atoms, molecules, and condensed phases. wikipedia.orgmpg.descispace.comnih.gov Unlike traditional methods that rely on the many-electron wave function, DFT uses the electron density as the fundamental variable, making it computationally feasible for larger systems. wikipedia.orgmpg.descispace.com DFT calculations have been employed in the context of studies involving Korupensamine A, such as in the structural elucidation of related alkaloids and the investigation of the stereochemical outcome of synthetic reactions leading to atropisomeric biaryl compounds, a class that includes Korupensamine A. researchgate.net DFT can provide insights into the electronic distribution, bonding characteristics, and relative stabilities of different molecular structures and conformations, which are essential for understanding chemical reactivity and properties. wikipedia.orgmpg.descispace.comnrel.govrsc.orgnih.gov

Long-Range Corrected DFT (LC-DFT) for Specific Properties

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure and properties of molecules. core.ac.ukekb.eg Long-range corrected DFT (LC-DFT) functionals are particularly useful for describing systems where long-range exchange interactions are important, such as in molecules with extended pi systems or those involved in weak interactions. While direct applications of LC-DFT specifically for Korupensamine A are not extensively detailed in the provided search results, DFT methods in general have been applied to related biaryl systems and for calculating properties like NMR chemical shifts and thermodynamic properties. researchgate.net The accuracy of DFT calculations for such systems can depend on the choice of functional and basis set. researchgate.net Studies on other complex molecules also utilize DFT to optimize geometries and understand electronic properties. ekb.egnih.gov

Theoretical Studies on Rotational Energy Profiles

Korupensamine A is an axially chiral biaryl, meaning it has restricted rotation around the bond connecting the naphthalene (B1677914) and isoquinoline (B145761) moieties, leading to the existence of atropisomers (Korupensamine A and Korupensamine B). researchgate.net Theoretical studies, often employing DFT, are crucial for understanding and calculating the rotational energy barriers between these atropisomers. mdpi.com The height of the rotational barrier determines the rate of interconversion between atropisomers; a high barrier indicates that the isomers are stable and separable at a given temperature. mdpi.com Computational methods can estimate these barriers, which is particularly valuable when experimental determination is difficult or when studying the influence of substituents or environmental factors on the barrier. mdpi.commdpi.com For other molecular systems with restricted rotation, computational methods like the climbing image nudged elastic band (cNEB) method have been used to calculate energy barriers for rotation. nih.gov The agreement between calculated and experimental rotational barriers makes computational methods relevant for prioritizing design ideas in drug discovery programs. copernicus.org

Application of Artificial Intelligence and Machine Learning in SAR

Predictive Modeling for Structure Optimization

Data Analysis for Identifying Trends in Large Datasets

Studies on Analogues and Synthetic Derivatives

Design Principles for Korupensamine A Analogues

The design of Korupensamine A analogues is often guided by its unique structure, which features a naphthyl and an isoquinoline (B145761) core linked by a biaryl axis. Korupensamine A possesses a C-8' to C-5 naphthalene (B1677914)/isoquinoline linkage. google.com Analogues are designed to explore the impact of modifications to the oxygenation patterns, the stereochemistry of the tetrahydroisoquinoline unit, and the configuration of the biaryl axis on biological activity and target binding. The synthesis of analogues, including those with different substitution patterns or altered linkages, allows for a systematic investigation of structure-activity relationships. mdma.ch

Synthesis and Stereochemical Control of Analogues

The synthesis of Korupensamine A and its analogues presents significant challenges, particularly in establishing the correct stereochemistry at the chiral centers in the tetrahydroisoquinoline ring and controlling the atropisomerism of the biaryl axis. Efficient synthetic routes have been developed, often involving the preparation of the naphthalene and tetrahydroisoquinoline portions separately before coupling. mdma.chacs.org

One effective method for forming the hindered biaryl bond is the Suzuki coupling of a boronic acid derived from the naphthalene moiety with a tetrahydroisoquinoline iodide. mdma.chacs.org Asymmetric Suzuki-Miyaura coupling reactions have been employed in the total synthesis of chiral biaryl natural products like Korupensamine A and B, in combination with diastereoselective hydrogenation. nih.gov Chiral monophosphorus ligands have shown effectiveness in asymmetric Suzuki-Miyaura coupling reactions, yielding functionalized chiral biaryls with high enantioselectivity. nih.gov The stereochemical control in the tetrahydroisoquinoline unit can also be achieved through various stereoselective reduction methods or routes involving the opening of intermediates like N-tosyl-2-methylethyleneimine. mdma.chacs.org

Structure-Activity Relationship of Dimeric Naphthylisoquinoline Alkaloids (e.g., Michellamines)

Dimeric naphthylisoquinoline alkaloids, such as the michellamines (Michellamine A, B, and C), are comprised of two monomeric naphthylisoquinoline units, which can be the same (homodimers) or different (heterodimers). google.com Michellamines A and B are naturally occurring dimers found in Ancistrocladus korupensis. wikipedia.org Michellamine B is noted for its activity against HIV-1 and HIV-2, inhibiting reverse transcriptase and viral-induced cellular fusion. nih.gov

Studies on the structure-activity relationship (SAR) of dimeric naphthylisoquinoline alkaloids, including michellamines and their analogues, have revealed key structural features influencing their biological properties. For instance, the oxygenation patterns in the isoquinoline portion, particularly at C-6 and C-8, appear to play a crucial role in the antileukemic activities of 5,8'-coupled naphthylisoquinolines. acs.org The stereochemistry, including the atropisomeric configuration of the biaryl axes and the configuration of stereocenters in the tetrahydroisoquinoline subunits, significantly impacts the bioactivity. rsc.org Michellamines A6 and A7, for example, are the first dimers of 5,8'-coupled naphthylisoquinoline alkaloids with cis-configured stereocenters in both tetrahydroisoquinoline subunits. rsc.org

Impact of Structural Modifications on Target Binding Affinity

Structural modifications to Korupensamine A and its analogues can significantly impact their affinity for biological targets. The difference in activity between Korupensamine A and its atropisomer, Korupensamine B, highlights the importance of axial chirality in target binding. nih.gov For example, Korupensamine A has been shown to inhibit the main protease (Mpro) of SARS-CoV-2 atropisomer-specifically, with significantly higher inhibitory activity compared to Korupensamine B. nih.govresearchgate.net This indicates that even subtle differences in the spatial arrangement of the molecule due to atropisomerism can dictate binding affinity and biological effect.

Advanced Analytical Methodologies in Korupensamine a Research

Chromatographic Method Development for Purity and Isomer Separation

Chromatographic techniques are fundamental for the isolation, purification, and analysis of Korupensamine A from natural sources or synthetic reaction mixtures. Given that Korupensamine A can exist as atropisomers, the development of methods capable of separating these closely related forms is particularly important.

Liquid chromatography (LC), especially high-performance liquid chromatography (HPLC), is widely employed. Reversed-phase (RP) columns, such as RP-18, are commonly used for the separation of naphthylisoquinoline alkaloids, including Korupensamine A and its related compounds capes.gov.brnih.gov. The mobile phase composition, often involving mixtures of organic solvents (like acetonitrile (B52724) or methanol) and water, is optimized to achieve adequate retention and separation based on polarity differences mdpi.com. Acidic conditions may be employed in the mobile phase for the chromatographic analysis of monomeric alkaloids like Korupensamine A, which yield protonated molecules under these conditions capes.gov.brnih.gov.

The separation of atropisomers often requires specialized chromatographic approaches, such as chiral stationary phases or specific mobile phase additives, although the provided context specifically mentions RP-18 for separating Korupensamine A and B capes.gov.brnih.gov. Monitoring the chromatographic separation is typically done using UV-Vis detection, or more powerfully, by coupling chromatography with mass spectrometry (LC-MS) capes.gov.brnih.gov.

Thin-layer chromatography (TLC) can also be used for rapid comparison and purity checking, and coupling TLC with MS can aid in substance identification mdpi.com.

High-Resolution Mass Spectrometry for Structural Confirmation and Metabolite Identification

Mass spectrometry (MS) is an indispensable tool for the structural characterization and identification of Korupensamine A and its potential metabolites. High-resolution mass spectrometry (HRMS) provides accurate mass measurements, allowing for the determination of the elemental composition of the molecule and its fragments researchgate.net. This is crucial for confirming the molecular formula (C₂₃H₂₅NO₄ for Korupensamine A) and verifying the structure. nih.gov

Electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) is a powerful combination for analyzing complex natural products like Korupensamine A capes.gov.brnih.gov. LC-ESI-MS/MS has been used to investigate Korupensamine A and its dimeric counterparts, the michellamines capes.gov.brnih.gov. This technique allows for the selection of specific ions (e.g., the protonated molecule [M+H]⁺ for Korupensamine A under acidic conditions) and their fragmentation to produce characteristic product ion spectra capes.gov.brnih.gov. These fragmentation patterns provide detailed structural information and can be used for unambiguous identification, even when compounds coelute chromatographically capes.gov.brnih.gov. HRMS is also valuable in metabolomic studies to identify and characterize metabolites of Korupensamine A by providing precise mass data for unknown compounds in biological samples researchgate.net.

Crystallographic Analysis of Korupensamine A and its Complexes

X-ray crystallography provides definitive three-dimensional structural information at the atomic level. This technique is particularly important for confirming the absolute configuration and conformation of chiral molecules like Korupensamine A, which possesses multiple stereocenters and axial chirality due to restricted rotation around the biaryl bond researchgate.netresearchgate.net.

Advanced NMR Techniques for Solution-State Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the detailed structural elucidation of organic molecules in solution. For a complex molecule like Korupensamine A, a combination of advanced NMR experiments is typically employed to assign all proton and carbon signals and determine connectivity and relative stereochemistry acs.orgfigshare.com.

Standard 1D NMR experiments, such as ¹H NMR and ¹³C NMR, provide information on the types and chemical environments of hydrogen and carbon atoms nih.gov. 2D NMR techniques, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy), are essential for establishing through-bond and through-space correlations acs.org. COSY helps identify coupled protons, HSQC correlates protons with their directly attached carbons, and HMBC reveals correlations between protons and carbons separated by two or three bonds. NOESY is particularly useful for determining relative stereochemistry and conformation by identifying protons that are spatially close to each other acs.org.

For analyzing atropisomers like Korupensamine A and Korupensamine B, NMR can differentiate between the isomers based on the distinct chemical shifts and coupling patterns arising from their restricted rotation figshare.com. Advanced NMR techniques can also be used in structural analysis of complexes, for example, using NMR to detect binding sites of ligands on proteins like the SARS-CoV-2 main protease researchgate.net. Comparing experimental NMR data with calculated spectra can further aid in confirming structural assignments figshare.com.

Future Directions and Research Opportunities

Exploration of Undiscovered Biological Activities

While Korupensamine A and related naphthylisoquinoline alkaloids have demonstrated various biological effects, significant potential exists for discovering novel activities. Recent research has highlighted Korupensamine A's inhibitory activity against the SARS-CoV-2 main protease (Mpro) in vitro, suggesting its promise as a potential antiviral agent nih.govmdpi.com. This finding opens up future research into its efficacy against other viruses and related proteases.

Compounds structurally similar to Korupensamine A have been reported to possess a range of biological properties, including antimicrobial, anti-inflammatory, and even anticancer effects ontosight.ai. Korupensamine B, an atropisomer of Korupensamine A, has also shown antimicrobial, anti-inflammatory, and antioxidant activities ontosight.ai. These observations suggest that Korupensamine A may also exhibit these or other unexplored bioactivities. Future studies could involve broad-spectrum screening against diverse biological targets, including bacterial and fungal pathogens, inflammatory pathways, and various cancer cell lines, to uncover the full spectrum of its potential therapeutic applications. Research into extracts containing related alkaloids has also indicated antibacterial, antiviral, and antiparasitic activities, further supporting the potential for discovering new uses for Korupensamine A tandfonline.com. The antiviral and anti-inflammatory potential observed in other isoquinoline (B145761) alkaloids also points towards these as promising areas for future investigation of Korupensamine A mdpi.com.

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

The complex chemical structure of Korupensamine A, particularly its axial chirality and the presence of multiple stereocenters, poses considerable challenges for its total synthesis nih.govnottingham.ac.ukpublicationslist.orgresearchgate.net. Developing more efficient and selective synthetic routes is a critical future direction. Atropisomerism, the hindered rotation around the biaryl axis, is a key stereochemical feature that complicates stereoselective production nih.gov.

Refinement of Computational Models for Predictive Power

Computational chemistry methods, such as molecular docking and molecular dynamics simulations, are valuable tools for understanding the interactions of Korupensamine A with biological targets and predicting its activity nih.govresearchgate.net. Gaussian accelerated molecular dynamics (GaMD) simulations, for example, have been used to model the binding of Korupensamine A to SARS-CoV-2 Mpro, successfully reproducing its docking position nih.govresearchgate.net. Computational mapping has also been employed to predict binding sites and identify key interaction points researchgate.net.

Despite these advancements, accurately predicting ligand binding affinities remains challenging researchgate.net. Notably, while computational studies might show similar binding characteristics for atropisomers like Korupensamine A and B, their observed biological activities can differ significantly in vitro mdpi.com. This highlights the need for refining computational models to better account for subtle structural differences, such as axial chirality, and their impact on biological outcomes. Future research should focus on developing more sophisticated algorithms and force fields that can more accurately predict the binding free energies and dynamic behavior of complex molecules like Korupensamine A in biological environments, enhancing their predictive power in lead discovery and optimization researchgate.net.

Investigation of Biosynthetic Enzymes and Genetic Pathways

Understanding the natural biosynthesis of Korupensamine A in plants like Ancistrocladus korupensis is another crucial area for future research nih.govnaturalproducts.net. While the general biosynthetic origin of naphthylisoquinoline alkaloids has been studied, the specific enzymes and genetic pathways involved in the formation of Korupensamine A are not fully elucidated ontosight.airesearchgate.net.

Investigating the biosynthesis could provide valuable insights for biotechnological production and the discovery of novel enzymes with unique catalytic activities. Future studies could involve genomic and transcriptomic analysis of producing plants to identify candidate genes encoding biosynthetic enzymes. Functional characterization of these enzymes through techniques like heterologous expression could reveal the specific steps and intermediates involved in Korupensamine A formation. This knowledge could potentially lead to engineered biological systems for sustainable and efficient production of Korupensamine A and its analogs.

Collaborative and Interdisciplinary Research Frameworks

Addressing the complexities associated with Korupensamine A necessitates collaborative and interdisciplinary approaches. Research into its antiviral activity against SARS-CoV-2, for instance, has involved collaborations between pharmacognosists, chemists, and computational biologists nih.govresearchgate.net. The use of techniques like NMR screening and computational mapping within international consortia exemplifies the power of interdisciplinary collaboration in exploring the potential of compounds like Korupensamine A researchgate.net.

Q & A

Q. What methodological approaches are recommended for the initial isolation and purification of Korupensamine A from natural sources?

Isolation typically involves solvent extraction followed by chromatographic techniques (e.g., column chromatography, HPLC). Researchers should optimize solvent polarity based on the compound’s solubility and employ gradient elution for purification. Structural confirmation via NMR and mass spectrometry is critical to validate purity . Preliminary "shell" tables should outline variables like solvent ratios, retention times, and yield percentages to systematize data collection .

Q. How can researchers validate the structural identity of Korupensamine A using spectroscopic data?

A combined approach using 1D/2D NMR (e.g., COSY, HSQC, HMBC) and high-resolution mass spectrometry (HRMS) is standard. Researchers must cross-reference spectral data with published literature and computational predictions (e.g., DFT calculations for NMR shifts). Discrepancies in peak assignments should prompt re-evaluation of isolation protocols or consideration of isomeric impurities . Tabulating chemical shifts, coupling constants, and fragmentation patterns aids in comparative analysis .

Q. What in vitro assays are commonly used to screen Korupensamine A for biological activity, and how should controls be designed?

Cell-based assays (e.g., cytotoxicity, enzyme inhibition) require dose-response curves (0.1–100 µM) with positive controls (e.g., doxorubicin for cytotoxicity) and vehicle controls (e.g., DMSO). Researchers should normalize data to control groups and use triplicate measurements to assess reproducibility. Statistical methods like ANOVA with post-hoc tests are essential to confirm significance .

Advanced Research Questions

Q. How can contradictory findings regarding Korupensamine A’s mechanism of action across studies be systematically addressed?

Contradictions may arise from variability in cell lines, assay conditions, or compound stability. Researchers should replicate experiments under standardized protocols (e.g., ATCC cell lines, serum-free media) and perform stability studies (e.g., HPLC monitoring of degradation). Meta-analyses of existing data, stratified by experimental parameters, can identify confounding variables . Comparative tables highlighting methodological differences (e.g., incubation time, pH) are critical for contextualizing results .

Q. What strategies improve the reproducibility of pharmacokinetic studies on Korupensamine A in animal models?

Use of isotope-labeled analogs (e.g., deuterated Korupensamine A) enables precise tracking via LC-MS/MS. Researchers should standardize administration routes (e.g., intravenous vs. oral) and include sham controls to account for metabolic variability. Population pharmacokinetic (PopPK) modeling can address inter-individual variability, while tissue distribution studies should quantify compound levels in target organs .

Q. How should researchers design experiments to elucidate the structure-activity relationship (SAR) of Korupensamine A derivatives?

Semi-synthetic modification of functional groups (e.g., hydroxyl, amine) followed by bioactivity testing is key. High-throughput screening (HTS) with a library of derivatives, coupled with molecular docking simulations, can identify critical pharmacophores. Data should be visualized using heatmaps or 3D-QSAR models to correlate structural changes with activity .

Q. What computational methods are effective in predicting Korupensamine A’s interactions with biological targets?

Molecular dynamics (MD) simulations and free-energy perturbation (FEP) calculations can model binding affinities to putative targets (e.g., kinases, GPCRs). Researchers should validate predictions with mutagenesis studies or surface plasmon resonance (SPR) assays. Open-source tools like AutoDock Vina or GROMACS improve transparency, and raw trajectory data should be archived for reproducibility .

Methodological Considerations for Data Analysis

Q. How can researchers mitigate bias when interpreting contradictory bioactivity data for Korupensamine A?

Blinded data analysis and pre-registered protocols (e.g., on Open Science Framework) reduce confirmation bias. Contradictory results should be analyzed using sensitivity analyses to test robustness. Transparent reporting of outliers and negative data in supplementary materials is essential .

Q. What frameworks guide the development of testable hypotheses for Korupensamine A’s therapeutic potential?

The PICO framework (Population: target disease model; Intervention: Korupensamine A; Comparison: standard treatment; Outcome: efficacy metrics) ensures hypothesis specificity . For example: “In murine melanoma models (P), does Korupensamine A (I) reduce tumor volume compared to cisplatin (C) as measured by histopathology (O)?”

Q. How should longitudinal studies on Korupensamine A’s chronic toxicity be structured to ensure reliability?

Multi-dose cohorts (low, medium, high) with staggered sacrifice timepoints (e.g., 30, 60, 90 days) allow toxicity profiling. Histopathological scoring by blinded pathologists and serum biomarker analysis (e.g., ALT, creatinine) are critical. Data should adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for reuse in meta-analyses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.